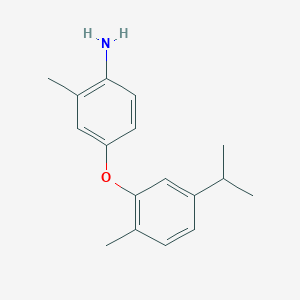

4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline

Description

4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is an aromatic amine featuring a 2-methylaniline core substituted with a phenoxy group at the 4-position. The phenoxy group itself is further substituted with isopropyl and methyl groups at the 5- and 2-positions, respectively.

Properties

IUPAC Name |

2-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-11(2)14-6-5-12(3)17(10-14)19-15-7-8-16(18)13(4)9-15/h5-11H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWAKRQUBYOOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline typically involves the reaction of 5-isopropyl-2-methylphenol with 4-chloro-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s closest analogs differ in substituents on the aniline ring or phenoxy group. Key examples include:

4-Chloro-2-methylaniline

- Structure : Chlorine at the 4-position and methyl at the 2-position of aniline.

- Properties: Metabolism: Undergoes microsomal activation to form reactive intermediates (e.g., 5-chloro-2-hydroxylaminotoluene), leading to macromolecular binding (DNA, RNA) and carcinogenicity . Toxicity: Classified as a carcinogen due to metabolic activation pathways .

2-Methoxy-5-methylaniline

- Structure : Methoxy at the 2-position and methyl at the 5-position of aniline.

- Properties: Physical Data: Melting point = -53°C, boiling point = 235°C, soluble in organic solvents (e.g., methanol) . Toxicity: Classified as a Category 2 carcinogen (DFG 2004) .

- Contrast: The methoxy group increases polarity and water solubility compared to the isopropyl-phenoxy group in the target compound, which likely enhances lipophilicity and membrane permeability.

5-Bromo-4-iodo-2-methylaniline

- Structure : Bromine and iodine substituents at the 5- and 4-positions, respectively.

- Applications : Intermediate for fluorescent spirosilabifluorene derivatives due to halogen-induced electronic effects .

- Contrast : Halogens enhance electronic delocalization and crystal packing efficiency, whereas the isopropyl group in the target compound may prioritize steric effects over electronic modulation.

2-Methyl-4-heptafluoroisopropylaniline

Physicochemical Properties and Solubility

A comparative analysis of key properties is summarized below:

- Key Observations: The isopropyl-phenoxy group in the target compound likely increases hydrophobicity (higher LogP), favoring applications in lipid-rich environments or as a pharmaceutical intermediate. Halogenated analogs exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.

Toxicity and Regulatory Considerations

- 4-Chloro-2-methylaniline: Carcinogenic via hydroxylamine metabolites; regulated as a hazardous substance .

- 2-Methoxy-5-methylaniline: Classified as a Category 2 carcinogen; stringent handling required .

- Target Compound: No direct toxicity data, but the absence of chlorine and presence of bulky isopropyl groups may reduce metabolic activation risks. Further toxicological studies are needed.

Biological Activity

The compound 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is a notable organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key research outcomes.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various microbial species, making it a candidate for further investigation in pharmaceutical applications. The compound's mechanism of action in this context involves the inhibition of specific enzymes critical for microbial survival, which leads to reduced microbial proliferation.

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been studied for its antioxidant activity . Antioxidants are essential for neutralizing free radicals in biological systems, thus preventing oxidative stress and related cellular damage. Preliminary studies suggest that This compound may enhance the body's antioxidant defenses by modulating key signaling pathways.

Potential Therapeutic Applications

The compound is also being explored for its potential therapeutic applications in medicine. Its unique structure allows it to interact with various biological targets, which could lead to the development of new therapeutic agents. Ongoing research aims to elucidate these interactions and their implications for drug development.

The biological activity of This compound can be attributed to its ability to bind to specific molecular targets, influencing their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, thereby exerting antimicrobial effects.

- Receptor Modulation : It can interact with receptors that play a role in signaling pathways related to oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological effects of This compound . Below is a summary of notable findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Antioxidant Properties | Showed potential to enhance antioxidant enzyme levels in cellular models. |

| Study 3 | Therapeutic Applications | Suggested possible use as a precursor for drug development targeting microbial infections. |

Detailed Research Findings

- Antimicrobial Activity : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against several strains of bacteria, indicating its potential as an antimicrobial agent.

- Antioxidant Mechanism : The compound was found to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

- Drug Development Potential : As a precursor in synthetic pathways, This compound shows promise for developing novel therapeutic agents aimed at treating infections caused by resistant strains of bacteria.

Q & A

Basic: What are the optimized synthetic routes for 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline, and how can purity be validated?

Methodological Answer:

The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between 2-methylaniline derivatives and substituted phenols. For example, highlights a similar compound synthesized via coupling of 4-methylaniline with a methoxyphenoxy group . Key steps include:

- Reagent Optimization : Use of Cu catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) to enhance coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, ensuring >95% purity (as in ) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm. The isopropyl group shows a septet (δ 2.8–3.2 ppm) and doublets for methyl groups (δ 1.2–1.3 ppm) .

- ¹³C NMR : Phenoxy carbons resonate at δ 150–160 ppm, while the aniline nitrogen’s electron-withdrawing effect shifts adjacent carbons to δ 115–125 ppm .

- FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-O-C ether linkages (1200–1250 cm⁻¹) are critical markers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₂₁NO: 256.16) .

Advanced: How do substituents (e.g., isopropyl, methyl) influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The isopropyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density on the phenoxy ring. This enhances nucleophilic aromatic substitution rates but may reduce oxidative stability .

- Steric Effects : The 2-methyl group on the aniline ring creates steric hindrance, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to prevent side products .

- Case Study : notes fluorinated analogs (e.g., heptafluoroisopropyl) exhibit altered solubility (chloroform/DMSO) and lowered pKa (2.52), impacting reaction conditions for derivatives .

Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis. recommends anhydrous toluene for Ullmann couplings to minimize side reactions .

- Catalyst Loading : Lower Cu catalyst loadings (5 mol%) reduce costs but may require extended reaction times (24–48 hrs). Compare with , where 10 mol% CuI achieved 85% yield in 12 hrs .

- By-Product Analysis : Use LC-MS to identify common impurities (e.g., dehalogenated by-products) and adjust stoichiometry or temperature accordingly .

Advanced: How can this compound be applied in materials science or medicinal chemistry research?

Methodological Answer:

- Materials Science :

- Polymer Precursor : The aniline group enables incorporation into conductive polymers (e.g., polyaniline analogs) for flexible electronics. Adjust substituents to tune bandgap (e.g., methyl groups reduce conductivity by 20% vs. unsubstituted analogs) .

- Medicinal Chemistry :

- Pharmacophore Modification : Replace the isopropyl group with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability, as seen in for fluorinated anilines .

- Kinase Inhibition : Molecular docking studies (AutoDock Vina) suggest the phenoxy-aniline scaffold binds to ATP pockets in kinases (e.g., EGFR), with IC₅₀ values <10 µM achievable via substituent optimization .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon or nitrogen to minimize oxidation of the aniline group .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track purity via HPLC. reports <2% degradation under these conditions .

Advanced: How can computational methods predict the compound’s behavior in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-311+G**) predict reaction pathways. For example, the activation energy for SNAr reactions is ~25 kcal/mol, requiring temperatures >80°C .

- Machine Learning : Train models on PubChem data () to predict solubility (LogP ≈ 3.2) or toxicity (LD50 >500 mg/kg in rodents) .

Basic: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.